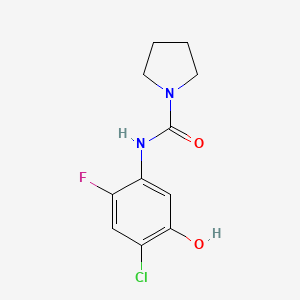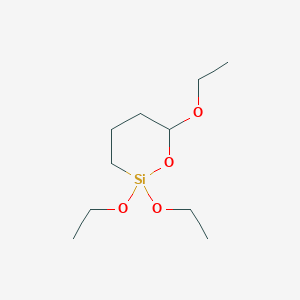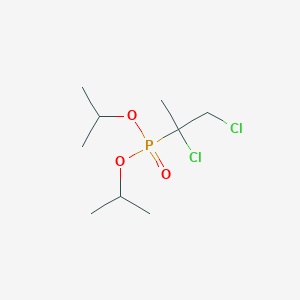
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of both phosphonate and dichloropropane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate typically involves the reaction of 1,2-dichloropropane with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonate oxides.
Reduction: Reduction reactions can convert the dichloropropane moiety to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonate oxides.
Reduction: Less chlorinated phosphonates.
Substitution: Substituted phosphonates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate and dichloropropane groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloropropane: Shares the dichloropropane moiety but lacks the phosphonate group.
Dipropan-2-yl phosphonate: Contains the phosphonate group but lacks the dichloropropane moiety.
Uniqueness: Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is unique due to the combination of both phosphonate and dichloropropane groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
88691-21-8 |
|---|---|
Molekularformel |
C9H19Cl2O3P |
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
1,2-dichloro-2-di(propan-2-yloxy)phosphorylpropane |
InChI |
InChI=1S/C9H19Cl2O3P/c1-7(2)13-15(12,14-8(3)4)9(5,11)6-10/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
PBXRVMNYDXVWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C(C)(CCl)Cl)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
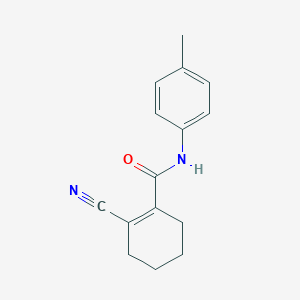
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
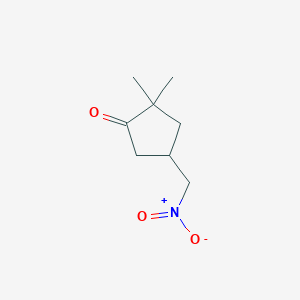
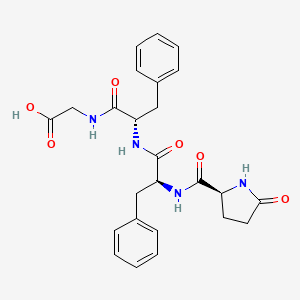
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
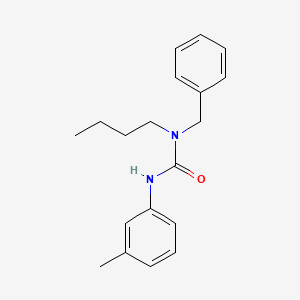
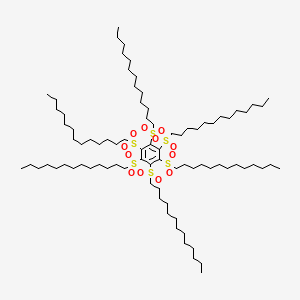
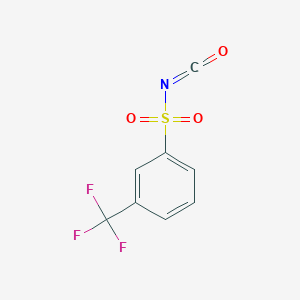
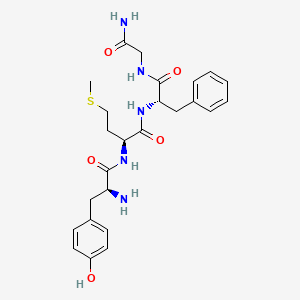
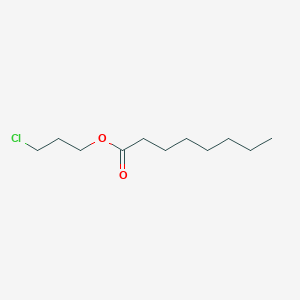
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
